2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
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Overview
Description
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichloro groups and dimethylamino groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Chlorination: The amine is then chlorinated to introduce the dichloro groups at the desired positions.
Amidation: The final step involves the reaction of the chlorinated amine with a suitable carboxylic acid derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and dimethylamino groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[2-(dimethylamino)ethyl]benzamide
- 4-(dimethylamino)phenyl derivatives
- Benzamide derivatives with different substituents
Uniqueness
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its dichloro and dimethylamino groups make it particularly versatile for various applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-23(2)15-8-5-13(6-9-15)18(24(3)4)12-22-19(25)16-11-14(20)7-10-17(16)21/h5-11,18H,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCGPKSXKVSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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